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Introduction

The emergence of novel viral pathogens necessitates the development of advanced in vitro
models that can accurately recapitulate human physiology for antiviral drug screening and
mechanism-of-action studies. Three-dimensional (3D) organoid cultures, derived from
pluripotent or tissue stem cells, have emerged as a transformative tool, offering a more
physiologically relevant system compared to traditional 2D cell cultures.[1][2] Organoids mimic
the cellular composition, structure, and function of their organs of origin, making them ideal
platforms for investigating host-pathogen interactions and evaluating the efficacy of new
antiviral agents.[1][3][4]

This document provides detailed application notes and protocols for the administration and
evaluation of Antiviral Agent 7 (AV-7) in human organoid cultures. AV-7 is a novel
investigational small molecule inhibitor targeting the viral RNA-dependent RNA polymerase
(RdRp), a crucial enzyme for the replication of many RNA viruses. These guidelines are
intended to assist researchers in virology, infectious disease, and drug development in
assessing the antiviral potential of AV-7 in a controlled, biologically relevant ex vivo
environment.

Mechanism of Action: AV-7
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AV-7 is a nucleoside analog designed to inhibit viral replication. Upon uptake into host cells, AV-
7 is converted into its active triphosphate form. This active metabolite then acts as a
competitive substrate for the viral RNA-dependent RNA polymerase (RARp). Its incorporation
into the nascent viral RNA chain leads to premature termination of transcription and replication,
thereby halting the production of new viral particles. This targeted mechanism is designed to be
highly specific to the viral enzyme, minimizing off-target effects on host cellular processes.
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Caption: Mechanism of action of AV-7 in a host cell.

Data Presentation: Efficacy and Cytotoxicity of AV-7

The antiviral activity of AV-7 was evaluated in human intestinal and lung organoid models
infected with a representative RNA virus. Organoids were treated with a range of AV-7
concentrations, and efficacy was determined by measuring the reduction in viral load.
Cytotoxicity was concurrently assessed to determine the therapeutic window.

Table 1: Antiviral Activity of AV-7 in Infected Human Organoid Cultures
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Organoid

Virus Assay EC50 (pM) EC90 (uM)
Model
) Viral RNA
Human Intestinal _ o
) Rotavirus Quantification 0.45 £ 0.08 1.85+0.21
Organoids
(gRT-PCR)
Human Lung ) Viral Titer
) Influenza A Virus 0.62+0.11 2.50+£0.35
Organoids (TCID50 Assay)

EC50: 50% effective concentration; EC90: 90% effective concentration. Values are presented
as mean = standard deviation from three independent experiments.

Table 2: Cytotoxicity Profile of AV-7 in Human Organoid Cultures

Selectivity Index

Organoid Model Assay CC50 (pM)
(SI = CC50/EC50)
Human Intestinal Cell Viability
> 100 > 222

Organoids (CellTiter-Glo®)
Human Lung Cell Viability

_ _ > 100 > 161
Organoids (CellTiter-Glo®)

CC50: 50% cytotoxic concentration. A higher Selectivity Index indicates a more favorable
safety profile.

Experimental Protocols

The following protocols provide a detailed methodology for the culture of human organoids,
viral infection, and subsequent treatment with AV-7. These methods are foundational for
assessing antiviral efficacy and can be adapted for high-throughput screening.

Protocol 1: Human Intestinal Organoid Culture and
Differentiation
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This protocol is adapted from established methods for generating organoids from tissue stem
cells.

e Organoid Seeding:

o

Thaw cryopreserved human intestinal organoid fragments.

[¢]

Embed organoids in a basement membrane matrix (e.g., Matrigel®) as 25 pL domes in a
pre-warmed 48-well plate.

[¢]

Polymerize the matrix by incubating at 37°C for 15-20 minutes.

[¢]

Overlay each dome with 250 pL of complete intestinal organoid growth medium.
e Culture and Maintenance:

o Incubate cultures at 37°C, 5% CO2.

o Replace the medium every 2-3 days.

o Passage organoids every 7-10 days by mechanical disruption and re-plating.
« Differentiation for Viral Studies:

o For viral infection assays, differentiate organoids for 4-6 days in a medium lacking Wnt3a
to promote the maturation of various intestinal epithelial cell types.

Protocol 2: Viral Infection and AV-7 Treatment of
Organoids

This protocol describes the infection of mature organoids, a critical step for modeling disease
and testing therapeutics.
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Caption: Workflow for testing AV-7 efficacy in organoids.
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e Preparation:
o Plate differentiated organoids into a 96-well format suitable for screening.

o Prepare serial dilutions of AV-7 in the appropriate organoid medium. Also prepare a vehicle
control (e.g., 0.1% DMSO).

e Pre-treatment:
o Remove the existing medium from the organoids.

o Add 100 pL of the medium containing the respective AV-7 concentrations or vehicle control

to the wells.
o Incubate for 2 hours at 37°C.
e Infection:

o Prepare the viral inoculum at the desired multiplicity of infection (MOI) in the organoid

medium.

o For viruses that infect the apical surface, microinjection into the organoid lumen is the
preferred method. Alternatively, mechanical disruption of organoids can expose the apical
surface prior to infection.

o Add the viral inoculum to the AV-7-containing medium.

o Incubate for the desired infection period (e.g., 48-72 hours) at 37°C.

Protocol 3: Quantification of Viral Load and Cytotoxicity

o Sample Collection:

o At the end of the incubation period, collect the culture supernatant and the organoids

separately. The organoids can be lysed directly in the well.
 Viral Load Quantification (QRT-PCR):

o Extract total RNA from the organoid lysates using a suitable viral RNA extraction Kit.
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o Perform quantitative reverse transcription PCR (QRT-PCR) using primers and probes
specific to the target viral genome.

o Calculate the viral load relative to the vehicle-treated control to determine the percentage
of inhibition for each AV-7 concentration.

o Cytotoxicity Assay (CellTiter-Glo® 3D Assay):

[¢]

Use a parallel plate of uninfected organoids treated with the same concentrations of AV-7.

[e]

Perform a cell viability assay, such as the CellTiter-Glo® 3D Cell Viability Assay, which
measures ATP levels as an indicator of metabolically active cells.

[e]

Measure luminescence according to the manufacturer's protocol.

o

Calculate cell viability as a percentage relative to the vehicle-treated control.

Conclusion

The use of human organoid models provides a robust and physiologically relevant platform for
the evaluation of antiviral agents like AV-7. The protocols and data presented here demonstrate
a comprehensive framework for assessing the efficacy, cytotoxicity, and therapeutic window of
novel antiviral candidates. This approach allows for more informed decision-making in the drug
development pipeline, bridging the gap between traditional cell culture and in vivo studies. The
continued development of organoid systems, potentially including co-cultures with immune
cells, will further enhance their utility in modeling infectious diseases and testing new therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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